molecular formula C20H28O4 B8565022 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 27136-15-8

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B8565022
CAS No.: 27136-15-8
M. Wt: 332.4 g/mol
InChI Key: NZEWVJWONYBVFL-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .

Properties

CAS No.

27136-15-8

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3

InChI Key

NZEWVJWONYBVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

physical_description

Liquid
White odorless powder;  [Arkema MSDS]

Related CAS

109216-33-3
27136-15-8
108501-19-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:

    Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.

    Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.

    Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .

Industrial Production Methods

In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)

    Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants

    Solvents: Water (for emulsion polymerization)

    Temperature: Typically between 60-80°C

    pH: Controlled to maintain stability and reactivity

Major Products Formed

The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .

Scientific Research Applications

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

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